(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride

Chiral resolution Enantiomeric excess Stereospecific synthesis

Eliminate SAR confounding from racemic α-methylamine thiazoles. This single (R)-enantiomer hydrochloride ensures stereochemically pure input for target engagement studies. The crystalline HCl salt provides bench stability & easy automated dispensing. Essential for medicinal chemists profiling chiral amine pharmacophores against neurological targets (e.g., GABAA receptor complex) or constructing homogeneous chemical probes (PROTACs, photoaffinity labels).

Molecular Formula C6H11ClN2S
Molecular Weight 178.68 g/mol
Cat. No. B11732111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride
Molecular FormulaC6H11ClN2S
Molecular Weight178.68 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C(C)N.Cl
InChIInChI=1S/C6H10N2S.ClH/c1-4(7)6-5(2)8-3-9-6;/h3-4H,7H2,1-2H3;1H/t4-;/m1./s1
InChIKeyFRJGFUHUNLAJRE-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine Hydrochloride: A Chiral Thiazole Amine Building Block for Stereospecific Procurement


(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride (CAS 1864002‑96‑9) is a single enantiomer of a 4‑methyl‑5‑thiazole ethanamine. It integrates a chiral α‑methylamine center directly attached to the thiazole ring [1]. The thiazole heterocycle is a privileged scaffold in medicinal chemistry and agrochemical discovery, enabling interactions with diverse biological targets . As the hydrochloride salt, it offers improved solid‑state stability and easier handling compared to the free base (CAS 1344615‑43‑5) [1]. The well‑defined (R)‑configuration makes this compound a critical input for asymmetric synthesis and structure–activity relationship (SAR) studies where stereochemical purity directly affects potency, selectivity, and reproducibility [2].

Why (1R)-1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine Hydrochloride Cannot Be Replaced by Racemic or Achiral Analogs


The methyl group at the 4‑position of the thiazole and the α‑methylamine side chain create a chiral center directly adjacent to the heterocycle. This stereocenter governs the three‑dimensional presentation of the amine pharmacophore to biological targets [1]. In structurally related 1‑(4‑methylthiazol‑5‑yl)‑1‑phenylmethylamine (AR‑A008055), the (R)‑(+)‑ and (S)‑(−)‑enantiomers exhibited equivalent neuroprotective efficacy in a rat stroke model only at suprapharmacological doses (600 µmol/kg), yet the enantiomers differed in their interactions with the GABAₐ receptor complex [2]. If a research or industrial user substitutes the racemate or the wrong enantiomer, stereochemistry‑dependent binding, functional activity, and downstream biological readouts can change dramatically, yielding irreproducible SAR data, wasted resources, and flawed lead‑optimization decisions. Furthermore, the non‑chiral analog 2‑(4‑methylthiazol‑5‑yl)ethanamine lacks the α‑methyl group entirely and cannot recapitulate the conformational constraints required for targets that recognize the methyl‑substituted chiral center .

Quantitative Differentiation Evidence for (1R)-1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine Hydrochloride Against Closest Comparators


Enantiomeric Purity: The (R)-Isomer Confers Defined Stereochemistry Absent in the Racemate and Achiral Analog

The commercial (R)-enantiomer hydrochloride is supplied at ≥95% chemical purity, with the enantiomeric excess (ee) controlled by the chiral synthetic route or resolution step . In contrast, the racemic mixture (CAS 933749‑33‑8) contains a 1:1 ratio of (R)- and (S)-enantiomers, effectively diluting the desired stereoisomer by 50% [1]. The achiral comparator 2‑(4‑methylthiazol‑5‑yl)ethanamine (CAS 58981‑35‑4) lacks the chiral center entirely and therefore cannot reproduce the three‑dimensional orientation of the amine group .

Chiral resolution Enantiomeric excess Stereospecific synthesis

Salt‑Form Stability Advantage of the Hydrochloride Over the Free Base

The hydrochloride salt (CAS 1864002‑96‑9) is provided as a crystalline powder with a defined melting point, while the free base (CAS 1344615‑43‑5) is an oil or low‑melting solid that is hygroscopic and prone to carbonate formation upon exposure to air . The salt form ensures consistent weighing, long‑term storage stability, and compatibility with aqueous reaction conditions without an additional neutralization step .

Salt selection Solid‑state stability Handling

Pharmacophore‑Constraining α‑Methyl Group Provides a Topological Distinction from the Non‑Methylated Analog

The α‑methyl substituent in (1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine introduces a steric element that influences the orientation of the amine relative to the thiazole plane. The non‑chiral analog 2‑(4‑methylthiazol‑5‑yl)ethanamine lacks this α‑methyl group and has an additional methylene spacer, resulting in a different N‑to‑ring distance and conformational ensemble [1]. In the class of H₂ histamine receptor agonists, the presence and position of alkyl substituents on the ethylamine side chain are known to alter potency and selectivity . Amthamine (5‑(2‑aminoethyl)‑4‑methyl‑1,3‑thiazol‑2‑amine) demonstrates that subtle changes in the amine‑bearing side chain significantly impact receptor activation profiles .

Conformational constraint Ligand‑based design SAR

Chiral Recognition Potential Demonstrated by Enantiomeric Differentiation in Analogous Thiazole Series

In a study of the closely related compound AR‑A008055 (1‑(4‑methyl‑5‑thiazolyl)‑1‑phenylmethylamine), both enantiomers showed equivalent neuroprotection at 600 µmol/kg in a rat global ischemia model [1]. However, the enantiomers differentially modulated the GABAₐ receptor complex, indicating that chiral recognition occurs even when gross in vivo efficacy appears similar [2]. This demonstrates that for any novel target, the (R)- and (S)-forms of 1‑(4‑methylthiazol‑5‑yl)ethanamine derivatives may exhibit divergent pharmacodynamics.

Enantioselective binding GABAₐ receptor Neuroprotection

Optimal Procurement Scenarios for (1R)-1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine Hydrochloride Based on Validated Differentiation Evidence


Stereospecific SAR Studies in Medicinal Chemistry

When a medicinal chemistry team has identified a hit series where a chiral α‑methylamine on a 4‑methylthiazole scaffold is critical for target engagement, the (R)-enantiomer hydrochloride should be the default procurement choice. The defined (R)‑configuration eliminates the 50% contamination from the (S)-enantiomer present in the racemate [REFS-1 from Section 3, Evidence Item 1], ensuring that observed potency and selectivity changes during SAR exploration are unambiguously attributed to the intended stereoisomer. This prevents false SAR conclusions that often arise when racemic mixtures are used in primary assays.

Asymmetric Synthesis and Chiral Building Block Procurement

For process chemistry groups developing enantioselective routes to more complex 4‑methylthiazole‑containing APIs or agrochemical intermediates, the hydrochloride salt provides a bench‑stable, easily handled form [REFS-1 from Section 3, Evidence Item 2]. Its crystalline nature simplifies automated dispensing and scale‑up calculations, whereas the free base or the non‑chiral analog would require additional purification or desalting steps, adding time and cost.

Investigating Stereochemistry‑Dependent Pharmacodynamics

Given the precedent that enantiomers of structurally analogous 1‑(4‑methylthiazol‑5‑yl)amines exhibit differential modulation of the GABAₐ receptor complex [REFS-1 from Section 3, Evidence Item 4], researchers exploring novel neurological targets should procure both the (R)- and (S)-enantiomers as separate entities. Head‑to‑head profiling can reveal stereospecific pharmacology that would be completely masked by the racemate, accelerating the identification of eutomers with superior therapeutic windows.

Chemical Biology Probe Development Requiring Defined Stereochemistry

When designing chemical probes for target validation (e.g., photoaffinity labeling, PROTAC building blocks, or bioconjugatable amines), the single enantiomer ensures that the probe’s binding orientation is homogeneous. The α‑methyl chiral center of (1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride provides a rigid three‑dimensional scaffold that the achiral ethylamine analog cannot replicate [REFS-1 from Section 3, Evidence Item 3], enhancing the likelihood of selective target engagement and cleaner functional readouts.

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